molecular formula C17H14O3 B8157470 Methyl 3-(benzyloxy)-4-ethynylbenzoate

Methyl 3-(benzyloxy)-4-ethynylbenzoate

Cat. No.: B8157470
M. Wt: 266.29 g/mol
InChI Key: HOBCNSBRCDZRHK-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-ethynylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and an ethynyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-4-ethynylbenzoate typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the aromatic ring.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-(benzyloxy)-4-ethynylbenzoate can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced at the ethynyl group to form the corresponding alkene or alkane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alkene or alkane derivatives.

    Substitution: Various substituted benzoate derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(benzyloxy)-4-ethynylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-4-ethynylbenzoate depends on its interaction with molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ethynyl group can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(benzyloxy)-4-ethynylbenzoate: can be compared with other benzoate derivatives such as:

Uniqueness

The presence of both the benzyloxy and ethynyl groups in this compound makes it unique compared to other benzoate derivatives. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 4-ethynyl-3-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-3-14-9-10-15(17(18)19-2)11-16(14)20-12-13-7-5-4-6-8-13/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBCNSBRCDZRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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